
バボバクタム
説明
Vaborbactam is a β-lactamase inhibitor based on a cyclic boronic acid pharmacophore. It has been used in trials investigating the treatment of bacterial infections in subjects with varying degrees of renal insufficiency. In August 2017, a combination antibacterial therapy under the market name Vabomere was approved by the FDA for the treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of vaborbactam and [Meropenem] for intravenous administration. Vaborbactam is added to the therapy to reduce the extent meropenem degradation by inhibiting the serine beta-lactamases expressed by the microorganism of target. The treatment aims to resolve infection-related symptoms of cUTI and achieve negative urine culture, when the infections are proven or strongly suspected to be caused by susceptible bacteria.
Vaborbactam is a beta Lactamase Inhibitor. The mechanism of action of vaborbactam is as a beta Lactamase Inhibitor.
科学的研究の応用
抗生物質耐性との闘い
バボバクタムは、主にβ-ラクタム系抗生物質であるメロペネムと組み合わせて使用され、抗生物質耐性菌と闘うために使用されます。抗生物質耐性の増加は、多くの抗生物質の効力を低下させており、感染症の治療を難しくしています。 バボバクタムは、細菌が抗生物質の効果に抵抗するために産生するβ-ラクタマーゼ酵素を阻害することにより、メロペネムの活性を高めます {svg_1}.
複雑な尿路感染症(cUTI)の治療
メロペネムとバボバクタムの組み合わせは、腎盂腎炎を含む複雑な尿路感染症の治療のためにFDAによって承認されています。 これらの感染症を引き起こすさまざまな細菌に対して有効性が示されており、抗生物質耐性のために治療選択肢が限られている患者にとって新たな選択肢を提供しています {svg_2}.
カルバペネム耐性腸内細菌科(CRE)への対処
バボバクタムは、カルバペネムを含むほとんどの抗生物質に耐性を持つ細菌のグループであるCREに対して有効であることが示されています。これらの細菌は、重度の感染症を引き起こし、高い死亡率と関連付けられています。 バボバクタムはCREが産生する酵素を阻害することで、カルバペネム系抗生物質の活性を向上させます {svg_3}.
併用療法開発における可能性
バボバクタムのメカニズムに関する研究は、将来の併用療法の開発を導くための洞察を提供しました。 バボバクタムが分子レベルでどのように機能するかを理解することで、研究者は耐性の特定のメカニズムを標的とする新しい治療法を設計できます {svg_4}.
構造的根拠と薬物動態
バボバクタムの構造開発は、ペニシリン結合タンパク質と結合し、細菌細胞壁の合成を阻害する能力によって導かれました。 その薬物動態特性に関する研究は、他の抗生物質と効果的に組み合わせて、効力を高めることができる方法を示しています {svg_5}.
広域スペクトルβ-ラクタマーゼ阻害
バボバクタムは広域スペクトルβ-ラクタマーゼ阻害剤であり、さまざまなβ-ラクタマーゼ酵素を標的にできます。 これは、さまざまなβ-ラクタマーゼ産生菌との戦いにおいて貴重なツールであり、β-ラクタム系抗生物質の有用性を広げます {svg_6}.
将来の抗生物質開発のための洞察
バボバクタムの臨床使用における成功は、新しい抗生物質の開発のためのモデルを提供しています。 その作用機序と臨床応用を研究することで、研究者は抗生物質開発のための新しい標的を特定し、現在の耐性課題を克服する可能性のある薬物を設計できます {svg_7}.
他のβ-ラクタマーゼ阻害剤との相乗効果
バボバクタムは、アビバクタムやレレバクタムなどの他のβ-ラクタマーゼ阻害剤と組み合わせて研究されてきました。 これらの研究は、異なる阻害剤を一緒に使用したときに起こり得る相乗効果を探求しており、耐性菌感染症に対するより効果的な治療法につながる可能性があります {svg_8}.
生化学分析
Biochemical Properties
Vaborbactam is a boronic acid β-lactamase inhibitor with a high affinity for serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) . Vaborbactam inhibits a variety of β-lactamases, exhibiting a 69 nM K_i against the KPC-2 carbapenemase . It functions as transition state analogs of serine carbapenemase-catalyzed lactam hydrolysis and thereby inhibit these enzymes .
Cellular Effects
Vaborbactam restores potency to existing antibiotics by inhibiting the β-lactamase enzymes that would otherwise degrade them . When combined with an appropriate antibiotic, it can be used for the treatment of gram-negative bacterial infections .
Molecular Mechanism
Vaborbactam’s mechanism of action involves inhibiting the β-lactamase enzymes that would otherwise degrade antibiotics . It forms reversible covalent bonds with alcohols such as the active site serine in a serine carbapenemase . This property enables them to function as transition state analogs of serine carbapenemase-catalyzed lactam hydrolysis and thereby inhibit these enzymes .
Temporal Effects in Laboratory Settings
The pharmacokinetics of vaborbactam have been evaluated in a neutropenic mouse thigh infection model, as well as in an in vitro hollow-fiber infection model . Vaborbactam dosage regimens were designed to produce a wide range of 24-h areas under the concentration-time curves (AUCs) in the thigh infection model .
Dosage Effects in Animal Models
In both the animal and in vitro models, the PK-PD parameter that best described the antibacterial activity of vaborbactam, when administered in combination with meropenem at exposures equivalent to 2 g dosed q8h by 3-h infusion in humans, was the 24-h free vaborbactam AUC/meropenem-vaborbactam (with vaborbactam at 8 mg/liter) MIC ratio .
Metabolic Pathways
Vaborbactam does not undergo metabolism . It predominantly undergoes renal excretion, where about 75 to 95% of the dose is excreted unchanged in the urine over a 24 to 48 hour period .
Transport and Distribution
Vaborbactam is administered intravenously . It is predominantly excreted through the kidneys .
Subcellular Localization
As a β-lactamase inhibitor, vaborbactam operates in the periplasmic space of gram-negative bacteria where it inhibits β-lactamase enzymes .
生物活性
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor developed to combat antibiotic resistance, particularly in carbapenem-resistant Enterobacteriaceae (CRE). Its primary role is to restore the efficacy of carbapenems, such as meropenem, against bacteria that produce class A and C β-lactamases. This article delves into the biological activity of vaborbactam, highlighting its mechanism of action, clinical efficacy, and relevant case studies.
Vaborbactam inhibits β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Specifically, it targets:
- Ambler Class A β-lactamases : Including KPC (Klebsiella pneumoniae carbapenemase).
- Class C β-lactamases : Such as those produced by Enterobacter species.
However, vaborbactam shows limited activity against class B metallo-β-lactamases (MBLs) and class D carbapenemases (e.g., OXA-48) .
In Vitro Activity
The effectiveness of vaborbactam has been assessed through various studies:
- Inhibition Potency : Vaborbactam demonstrated potent inhibitory activity with minimum inhibitory concentrations (MICs) significantly lower when tested in combination with carbapenems compared to other β-lactams. For example, the MIC for meropenem against KPC-producing strains was reduced from 64 μg/ml to lower levels when combined with vaborbactam .
Drug Combination | MIC (μg/ml) |
---|---|
Meropenem + Vaborbactam | 0.03 - 0.06 |
Imipenem + Vaborbactam | 0.25 |
Cefepime + Vaborbactam | 0.125 - 0.25 |
Aztreonam + Vaborbactam | 0.125 - 0.25 |
Ceftazidime + Vaborbactam | 0.125 - 0.25 |
Case Studies
-
TANGO II Trial :
- This Phase 3 trial compared meropenem-vaborbactam with best available therapy (BAT) for treating CRE infections.
- Results indicated a clinical cure rate of 65.6% for meropenem-vaborbactam compared to 33.3% for BAT at the end of treatment .
- The trial also reported a significant reduction in mortality rates associated with meropenem-vaborbactam treatment .
- Real-world Outcomes :
- Early Experience Analysis :
特性
IUPAC Name |
2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWNWLVCOUUEX-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027690 | |
Record name | Vaborbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vaborbactam is a cyclic boronic acid pharmacophore β-lactamase inhibitor that elicits potent inhibition of _Klebsiella pneumoniae_ carbapenemase (KPC) enzymes and other Ambler class A and C enzymes such as serine β-lactamases that confer resistance to commonly-used antibiotics such as Carbapenems. Vaborbactam is a potent inhibitor of class A carbapenemases, such as KPC, as well as an inhibitor of other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) beta-lactamases. Vaborbactam interacts with β-lactamases of Ambler classes A and C via precovalent and covalent binding. It exerts no inhibitory actions on class D or class B carbapenemases. The production of contemporary β-lactamase by bacterial isolates potentiate the degradation of β-lactam antibiotic agents, rendering them clinically ineffective and posing challenges for patients receiving the standard antibiotic therapy. In combination with meropenem, varborbactam acts as a non-suicidal beta-lactamase inhibitor that protects meropenem from degradation mediated by serine beta-lactamases such as _Klebsiella pneumoniae_ carbapenemase (KPC). | |
Record name | Vaborbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1360457-46-0 | |
Record name | (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vaborbactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vaborbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vaborbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VABORBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。